3-Bromo-5-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

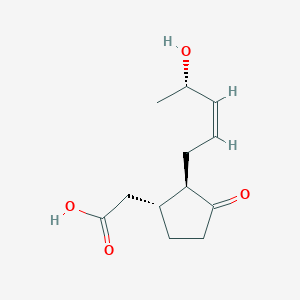

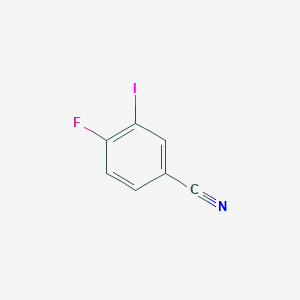

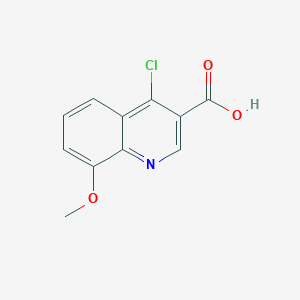

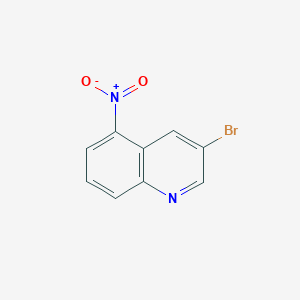

3-Bromo-5-nitroquinoline is a compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid at room temperature .

Synthesis Analysis

3-Bromoquinoline can react with mixed acid to generate 3-bromo-5-nitroquinoline . Other synthesis protocols for quinoline derivatives include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-Bromo-5-nitroquinoline is 1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H . This indicates the presence of a bromine atom at the 3rd position and a nitro group at the 5th position on the quinoline ring.Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a variety of reactions. For instance, quinoline can undergo an Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .Physical And Chemical Properties Analysis

3-Bromo-5-nitroquinoline is a solid at room temperature .Scientific Research Applications

Medicinal Chemistry

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds . Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities .

Synthetic Organic Chemistry

Quinoline has versatile applications in the field of synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Industrial Chemistry

Quinoline and its derivatives are also important in industrial chemistry . They are used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Antimalarial Activity

Quinoline derivatives have shown significant antimalarial activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have also shown anti-SARS-CoV-2 activity . This highlights the potential of quinoline derivatives in the development of antiviral drugs .

Safety and Hazards

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-5-nitroquinoline could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications.

Mechanism of Action

Target of Action

Quinoline compounds, to which 3-bromo-5-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline compounds generally interact with their targets, leading to changes at the molecular and cellular levels

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-5-nitroquinoline are as follows :

Result of Action

As a quinoline compound, it is likely to have diverse biological and pharmaceutical activities .

properties

IUPAC Name |

3-bromo-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGNJJXCTAWOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.